molecular formula C20H13ClO3S B6477946 naphthalen-2-yl 4-chloronaphthalene-1-sulfonate CAS No. 2640970-48-3

naphthalen-2-yl 4-chloronaphthalene-1-sulfonate

Cat. No.: B6477946
CAS No.: 2640970-48-3
M. Wt: 368.8 g/mol
InChI Key: IKSDKGHREZMKIX-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a sulfonate group at the 1-position and a chlorine atom at the 4-position. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by chlorination. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid. This intermediate is then reacted with thionyl chloride to introduce the chlorine atom at the 4-position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is unique due to the presence of both the sulfonate group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

naphthalen-2-yl 4-chloronaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3S/c21-19-11-12-20(18-8-4-3-7-17(18)19)25(22,23)24-16-10-9-14-5-1-2-6-15(14)13-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSDKGHREZMKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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